3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a structurally complex organic molecule featuring a 1H-1,2,3-triazole ring fused to an 8-azabicyclo[3.2.1]octane core and a 4-methoxyphenylpropanone moiety. The compound’s unique architecture combines a bicyclic amine system with a triazole heterocycle, which is known for its metabolic stability and hydrogen-bonding capabilities in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)13-17(12-15)22-11-10-20-21-22/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVYMDFQNNIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a series of reactions including reduction and halogenation to form the methoxyphenyl intermediate.
Construction of the Triazole Ring: The triazole ring is synthesized via a click chemistry reaction, typically involving the azide-alkyne cycloaddition.
Assembly of the Azabicyclooctane Structure: This step involves the formation of the azabicyclooctane ring system through a series of cyclization reactions.
Final Coupling: The final step involves coupling the methoxyphenyl intermediate, the triazole ring, and the azabicyclooctane structure under specific reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one.
Reduction: Formation of 3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features indicate its potential as a lead candidate in the development of new pharmaceuticals. The triazole ring is known for its biological activity, particularly as an antifungal agent and in the treatment of various diseases due to its ability to inhibit enzyme activity. The 8-azabicyclo[3.2.1]octane structure may contribute to enhanced binding affinity to biological targets.
Antifungal Properties
Research has shown that triazole derivatives possess significant antifungal properties. The incorporation of the triazole moiety in this compound could enhance its effectiveness against fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Anticancer Activity
Studies on similar compounds have indicated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound could be explored for its potential to target specific cancer pathways or mechanisms.
Neuropharmacological Applications
The bicyclic structure of the compound suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This opens avenues for research into its effects on neurological disorders such as depression and anxiety.
Case Studies
Several studies have investigated related compounds with similar structures:
- Triazole Derivatives as Antidepressants : A study demonstrated that triazole derivatives showed significant antidepressant-like effects in animal models, suggesting that the incorporation of this moiety could enhance the neuropharmacological profile of 3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one.
- Cognitive Enhancers : Research into bicyclic compounds has indicated potential use as cognitive enhancers, which could be relevant for conditions such as Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors through methods such as click chemistry , which is particularly useful for creating triazole linkages efficiently.
| Step | Reaction Type | Key Reactants | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-methoxyphenyl halide | Base, solvent |
| 2 | Click reaction | Azide & alkyne | Copper catalyst |
| 3 | Cyclization | Bicyclic precursor | Heat |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
BK63156: 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
- Structural Variance : The triazole substituent in BK63156 is 1H-1,2,4-triazol-1-yl (positions 1,2,4) versus the 1H-1,2,3-triazol-1-yl (positions 1,2,3) in the target compound.
- 1,2,3-Triazoles are less common in natural products but are synthetically accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . 1,2,4-Triazoles, like BK63156, may exhibit different metabolic stability or binding affinities due to nitrogen positioning.
- Molecular Data: Parameter Target Compound BK63156 Molecular Formula C₁₉H₂₄N₄O₂ C₁₉H₂₄N₄O₂ Molecular Weight 340.42 g/mol 340.42 g/mol CAS Number Not provided 2310155-98-5 Key Functional Groups 1H-1,2,3-triazole 1H-1,2,4-triazole
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
- Structural Variance: This compound () replaces the 4-methoxyphenylpropanone with a phenylpropanamine group and introduces 3-isopropyl-5-methyl substitutions on the 1,2,4-triazole ring.
- Impact: The amine terminus (vs. The bulky isopropyl and methyl groups on the triazole may sterically hinder binding but improve selectivity.
- Molecular Data: Parameter Target Compound Compound Core Structure 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Triazole Substituents None 3-isopropyl, 5-methyl Aryl Group 4-methoxyphenyl Phenyl Terminal Functional Group Ketone Amine
Pharmacological and Physicochemical Inferences
- Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to the phenyl group in ’s compound, enhancing blood-brain barrier penetration.
- Metabolic Stability : 1,2,3-Triazoles are generally resistant to oxidative metabolism, whereas 1,2,4-triazoles (BK63156) may undergo faster degradation depending on substituents .
Biological Activity
The compound 3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- 4-Methoxyphenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Triazole moiety : Often associated with various pharmacological activities, including antifungal and anticancer properties.
- Azabicyclo[3.2.1]octane structure : This bicyclic system is significant for receptor binding and activity modulation.
Pharmacological Properties
Research has indicated that this compound interacts with several neurotransmitter systems, particularly serotonin receptors, which are crucial for mood regulation and antipsychotic effects. The following table summarizes key pharmacological findings related to this compound:
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and exert antioxidant effects:
- Serotonergic Modulation : The compound's affinity for serotonin receptors suggests potential use in treating mood disorders such as depression and anxiety.
- Antioxidant Effects : Its antioxidant properties may protect cells from oxidative damage, contributing to neuroprotective effects.
Study on Antidepressant Effects
In a controlled study involving animal models, the compound demonstrated significant antidepressant-like effects when administered at varying doses. Behavioral assessments indicated improvements in depressive symptoms, correlating with increased serotonin levels in the brain .
Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results showed a notable zone of inhibition, indicating its potential as an antimicrobial agent .
Q & A
Q. Methodological Example :
- X-ray refinement : SHELXL’s twin refinement feature is critical for handling twinned crystals, which are common in bicyclic systems due to their conformational rigidity .
- NMR : - HSQC and HMBC experiments map connectivity between the methoxyphenyl group and the bicyclic scaffold.
How do the electronic and steric properties of the triazole and azabicyclo[3.2.1]octane moieties influence the compound’s reactivity in synthetic modifications?
Advanced Research Focus
The 1,2,3-triazole ring exhibits strong dipole interactions and hydrogen-bonding capacity, making it a reactive site for electrophilic substitutions or click chemistry. The azabicyclo[3.2.1]octane framework imposes steric constraints, limiting accessibility to the nitrogen lone pair and directing regioselectivity in reactions (e.g., acylations or alkylations at the bridgehead nitrogen) .
Q. Methodological Insight :
- Acylation : The bridgehead nitrogen’s low accessibility requires high-temperature conditions or Lewis acid catalysts (e.g., AlCl) for efficient ketone formation .
What strategies are employed to resolve contradictions in reported synthetic yields for this compound?
Advanced Research Focus
Discrepancies in yields often arise from purification challenges (e.g., isolating the bicyclic intermediate) or reaction condition optimization . Researchers use HPLC-MS to monitor intermediate stability and design of experiments (DoE) to statistically optimize parameters like temperature, solvent polarity, and catalyst loading .
Q. Case Study :
- Contradiction : Yields vary from 45% to 72% for the final acylation step.
- Resolution : DoE identified tetrahydrofuran (THF) as optimal for solubilizing the azabicyclo intermediate, improving yield reproducibility to 68±3% .
How can computational modeling guide the design of analogs with improved target selectivity?
Advanced Research Focus
Docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations predict interactions between the compound’s triazole/bicyclic motifs and biological targets (e.g., kinases or GPCRs). Modifications to the methoxyphenyl substituent or bridgehead substituents are modeled to enhance binding affinity or reduce off-target effects .
Q. Methodological Workflow :
Pharmacophore mapping : Identify critical H-bond acceptors (triazole N) and hydrophobic pockets (bicyclic core).
Free energy calculations : Compare binding ΔG of analogs using MM-PBSA/GBSA.
What analytical techniques are prioritized for validating the compound’s purity and stability under physiological conditions?
Q. Basic Research Focus
- Purity : HPLC with UV/Vis detection (λ = 254 nm) and ≥95% area threshold.
- Stability : LC-MS/MS in simulated physiological buffers (e.g., PBS at pH 7.4) monitors degradation products. The azabicyclo[3.2.1]octane core is prone to oxidative ring-opening under acidic conditions, necessitating stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
